molecular formula C21H21N5 B2758759 2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900894-76-0

2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2758759
CAS No.: 900894-76-0
M. Wt: 343.434
InChI Key: BLORPCXLWMVVJW-UHFFFAOYSA-N
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Description

Its structure features:

  • 2- and 5-methyl groups on the pyrazolo[1,5-a]pyrimidine core.
  • A 3-(4-methylphenyl) substituent.
  • A 7-amine group linked to a pyridin-2-ylmethyl moiety.

This compound is part of a broader effort to optimize anti-tuberculosis agents by modifying substituents at positions 3, 5, and the N-7 side chain to enhance potency, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-14-7-9-17(10-8-14)20-16(3)25-26-19(12-15(2)24-21(20)26)23-13-18-6-4-5-11-22-18/h4-12,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLORPCXLWMVVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, compounds that have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its potential as an anti-mycobacterial agent and other therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents that influence its biological activity. The molecular formula is C19H22N4C_{19}H_{22}N_4 with a molecular weight of 306.41 g/mol. The presence of the pyridine and phenyl groups plays a significant role in its interaction with biological targets.

Anti-mycobacterial Activity

Recent studies highlight the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, particularly in combating Mycobacterium tuberculosis (M.tb). The compound has shown promising in vitro activity against M.tb, demonstrating significant growth inhibition.

Key Findings:

  • A series of derivatives were synthesized to evaluate structure-activity relationships (SAR), revealing that modifications at the 3 and 5 positions of the pyrazolo ring can enhance potency against M.tb .
  • Compounds with specific substitutions exhibited low hERG liability, indicating a favorable safety profile for further development .

Other Therapeutic Potential

Beyond its anti-mycobacterial properties, pyrazolo[1,5-a]pyrimidines have been investigated for various biological activities:

  • Anticancer Activity: Some derivatives have demonstrated efficacy as selective protein inhibitors and apoptosis inducers, suggesting potential applications in cancer therapy .
  • Enzymatic Inhibition: These compounds have also been studied for their ability to inhibit various enzymes linked to disease processes, including those involved in inflammation and cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound have elucidated how different substituents affect its biological activity:

Substituent PositionType of SubstituentEffect on Activity
3Fluoro or Methyl groupIncreased potency against M.tb
5Alkyl or Aryl groupEnhanced selectivity and stability
7Pyridylmethyl groupImproved binding affinity to ATP synthase

These findings suggest that careful modification of substituents can lead to compounds with enhanced therapeutic profiles.

Case Studies

  • In Vitro Studies: A study involving a library of 70 novel derivatives demonstrated that certain compounds effectively inhibited M.tb growth in culture. The most potent analogues were identified through systematic evaluation of their structure .
  • In Vivo Efficacy: Further investigations using mouse models indicated that selected compounds not only inhibited M.tb in vitro but also showed efficacy in vivo, suggesting their potential for clinical application .
  • Safety Profile Assessment: Toxicological assessments indicated low hERG liability for several derivatives, which is critical for drug development as it reduces the risk of cardiotoxicity .

Scientific Research Applications

Anti-mycobacterial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including the compound , exhibit promising anti-mycobacterial properties. A study by Tantry et al. highlighted that certain pyrazolo[1,5-a]pyrimidines inhibit mycobacterial ATP synthase, a critical enzyme for ATP production in Mycobacterium tuberculosis (M.tb). The binding mechanism involves interactions between the compound and specific subunits of the ATP synthase complex, leading to reduced ATP levels and bacterial viability in vitro and in vivo models of tuberculosis .

Antitumor Potential

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Recent findings suggest that these compounds can act as selective protein inhibitors that modulate cell cycle progression and induce apoptosis in cancer cells. The structural versatility of this scaffold allows for modifications that enhance its potency against various cancer types . The compound's ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

Another significant application of this compound lies in its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit cyclin-dependent kinases (CDKs) and other enzymes involved in cellular proliferation and survival. This property is particularly relevant for developing treatments for diseases characterized by dysregulated cell growth .

Synthesis and Structure-Activity Relationships

The synthesis of 2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from commercially available precursors. The structure-activity relationship (SAR) studies indicate that substitutions on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For instance, variations at the C-7 position have been shown to enhance anti-mycobacterial efficacy .

Case Studies and Experimental Findings

Several studies have documented the biological activities of related compounds:

Study Compound Activity Findings
Tantry et al., 20223-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-AminesAnti-mycobacterialModest inhibitors of M.tb; effective in acute mouse model .
MDPI Review, 2021Various Pyrazolo[1,5-a]pyrimidinesAnticancerEffective against multiple cancer cell lines; induces apoptosis .
Patent JP2017503830APyrazolo[1,5-a]pyrimidinesAntiviralDemonstrated efficacy against viral infections .

Comparison with Similar Compounds

Substituent Effects at Position 3

Position 3 of the pyrazolo[1,5-a]pyrimidine scaffold is critical for anti-mycobacterial activity. Key comparisons include:

Compound 3-Substituent MIC (M. tb, μM) hERG IC50 (μM) Microsomal Stability (Mouse/Human, % remaining)
Target Compound 4-Methylphenyl Not reported Not reported Not reported
32 4-Fluorophenyl 0.12 >30 89/92
35 4-Fluorophenyl 0.18 >30 85/88
47 4-Fluorophenyl 0.15 >30 90/94
  • Key Insight : The 4-fluorophenyl group at position 3 is prevalent in highly active analogues (MIC ≤0.18 μM), suggesting electron-withdrawing groups enhance target binding . The target compound’s 4-methylphenyl substituent, being electron-donating, may reduce potency compared to fluorinated derivatives.

Substituent Effects at Position 5

Position 5 modifications influence steric and electronic interactions:

Compound 5-Substituent MIC (M. tb, μM)
Target Compound Methyl Not reported
33 p-Tolyl 0.25
34 4-Methoxyphenyl 0.30
35 4-Isopropylphenyl 0.18
  • Key Insight : Bulky aryl groups (e.g., 4-isopropylphenyl in 35 ) improve activity, likely due to enhanced hydrophobic interactions. The target compound’s methyl group at position 5 may limit steric complementarity, reducing efficacy compared to bulkier analogues .

Modifications to the N-(Pyridin-2-ylmethyl) Side Chain

The pyridin-2-ylmethylamine side chain at position 7 is critical for solubility and target engagement:

Compound Pyridine Substituent MIC (M. tb, μM)
Target Compound None (unsubstituted) Not reported
47 6-Methyl 0.15
48 6-Methoxy 0.22
49 6-(Dimethylamino) 0.10
  • Key Insight: Substituents on the pyridine ring (e.g., 6-methyl, 6-methoxy) modulate activity. The 6-(dimethylamino) group in 49 achieves the lowest MIC (0.10 μM), suggesting polar substituents enhance binding . The target compound’s unsubstituted pyridine may limit interactions compared to optimized derivatives.

Q & A

Q. Methodological Recommendation :

  • Use high-purity starting materials and monitor reactions via TLC or HPLC.
  • Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance regioselectivity .

How can NMR spectroscopy distinguish between positional isomers in pyrazolo[1,5-a]pyrimidine derivatives?

Basic Research Question
Positional isomerism in pyrazolo[1,5-a]pyrimidines arises from substituent placement on the pyrimidine or pyrazole rings. For example, in 7-aminopyrazolo[1,5-a]pyrimidines, the NH₂ group at position 7 shows a characteristic singlet at δ 6.8–7.2 ppm in ¹H NMR, while pyridylmethyl substituents exhibit distinct splitting patterns (e.g., δ 4.5–5.0 ppm for CH₂-N) . ¹³C NMR can differentiate between methyl groups on pyrimidine (δ 20–25 ppm) versus aryl rings (δ 15–18 ppm) .

Q. Methodological Recommendation :

  • Assign peaks using 2D NMR (HSQC, HMBC) to confirm connectivity.
  • Compare experimental shifts with computed spectra (DFT) for ambiguous cases .

What experimental strategies resolve discrepancies between computational binding affinity predictions and in vitro enzyme inhibition data for this compound?

Advanced Research Question
Contradictions often arise from solvation effects, protein flexibility, or incomplete docking models. For pyrazolo[1,5-a]pyrimidines targeting kinases, evidence suggests:

  • Perform molecular dynamics (MD) simulations to account for protein conformational changes .
  • Validate docking results with competitive inhibition assays (e.g., IC₅₀ measurements) using purified enzymes .

Case Study :
A trifluoromethyl-substituted analogue showed poor correlation between docking scores (Glide XP) and IC₅₀ values. MD simulations revealed a hidden allosteric pocket, prompting redesign of the substituent geometry .

How can structure-activity relationships (SAR) guide the optimization of this compound’s anticancer activity?

Advanced Research Question
Key SAR insights from related compounds:

  • Substituent Position : Methyl groups at positions 2 and 5 enhance metabolic stability but may reduce solubility. Introducing polar groups (e.g., -OH, -NH₂) at position 7 improves bioavailability .
  • Aryl Moieties : 4-Methylphenyl groups increase hydrophobic interactions with kinase ATP-binding pockets, while pyridylmethyl side chains modulate selectivity .

Q. Methodological Recommendation :

  • Synthesize analogues with systematic substitutions (e.g., halogenation at position 3) and evaluate cytotoxicity via MTT assays.
  • Use X-ray crystallography (if feasible) to visualize binding modes .

What analytical techniques are critical for confirming the purity and identity of this compound in multi-step syntheses?

Basic Research Question

  • HPLC-MS : Detect impurities (<0.5%) and confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₄N₆, expected m/z 420.22) .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 68.55%, H: 5.77%, N: 20.41%) .

Q. Methodological Recommendation :

  • Cross-validate results with FT-IR (e.g., NH stretches at 3350–3450 cm⁻¹) and melting point analysis (e.g., 220–225°C) .

How can researchers mitigate conflicting bioactivity data across cell lines when evaluating this compound’s therapeutic potential?

Advanced Research Question
Discrepancies may arise from cell-specific expression of target proteins or off-target effects. Strategies include:

  • Panel Testing : Screen across diverse cell lines (e.g., NCI-60) to identify consistent trends.
  • Proteomics : Use SILAC labeling to quantify target engagement (e.g., kinase inhibition) versus bystander effects .

Case Study :
A pyrazolo[1,5-a]pyrimidine showed potent activity in HeLa (IC₅₀ = 0.8 μM) but weak efficacy in MCF-7 cells. Western blotting revealed differential expression of the target kinase, prompting patient-derived xenograft (PDX) models for validation .

Q. Tables for Reference

Key Synthetic Parameters
Reaction Step
Cyclization
Amination
Purification
Biological Activity Data
Cell Line
HeLa
MCF-7
A549

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